molecular formula C14H16ClNO2 B11849832 Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Cat. No.: B11849832
M. Wt: 265.73 g/mol
InChI Key: BYTYONAXVAIPOV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride (CAS: 63024-26-0) is a chiral amino acid ester hydrochloride derivative. Its molecular formula is C₁₄H₁₆ClNO₂, with a molecular weight of 265.74 g/mol. Structurally, it consists of a naphthalen-2-yl group attached to the β-carbon of an alanine methyl ester backbone, with the α-amino group protonated as a hydrochloride salt . This compound is commonly used in pharmaceutical research as a building block for peptidomimetics or as a precursor for bioactive molecules targeting neurotransmitter receptors or enzyme inhibitors. Its stereochemistry is specified as the (S)-enantiomer, critical for biological activity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

methyl 2-amino-3-naphthalen-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H

InChI Key

BYTYONAXVAIPOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

Step Reagents/Conditions Yield Reference
EsterificationTrimethylchlorosilane (TMSCl) / Methanol, RT, 12–15 h93–98%
Hydrochloride FormationHCl gas in diethyl ether or ethanol95–100%

Mechanism :

  • Esterification : Reaction of 2-naphthylalanine with TMSCl in methanol generates the methyl ester via nucleophilic acyl substitution. TMSCl activates the carboxylic acid as a silyl ester intermediate, facilitating methanolysis.

  • Salt Formation : Introduction of HCl converts the ester into the hydrochloride salt, enhancing water solubility.

Advantages :

  • Mild reaction conditions (room temperature).

  • High purity (>98.5% by HPLC).

  • Scalable for industrial production.

Synthesis via Alkylation Reactions

Alternative methods employ alkylation to introduce the naphthalene moiety. This approach is less common but offers flexibility for structural modifications.

Example Protocol

Step Reagents/Conditions Outcome
AlkylationNaphthalene-2-carboxylic acid, methylating agent (e.g., CH₃I), base (K₂CO₃)Methyl naphthalene-2-carboxylate
Amidation2-Amino-3-methylbutanoic acid, coupling agent (DCC)Intermediate amide
Hydrochloride FormationHCl in ethanolFinal hydrochloride salt

Limitations :

  • Lower yields due to steric hindrance from the naphthalene ring.

  • Requires careful control of reaction stoichiometry.

Use of Trimethylchlorosilane (TMSCl)/Methanol System

This method, optimized for amino acid esterification, is widely adopted for its efficiency and simplicity.

Optimized Parameters

Parameter Value Impact
TMSCl equivalency1.3–1.8×Ensures complete esterification.
Methanol volume8–10× relative to amino acidPrevents side reactions.
Reaction time12–15 hAchieves >93% yield.

Purification Steps :

  • Crystallization : Concentrate reaction mixture, add THF or ether to precipitate product.

  • Washing : Recrystallize in ether or ethyl acetate to remove impurities.

Asymmetric Synthesis and Chiral Resolution

For enantiopure (R)- or (S)-forms, asymmetric synthesis or chiral resolution is employed.

Chiral Pool Synthesis

Step Reagents/Conditions Outcome
Starting MaterialChiral 2-amino-3-methylbutanoic acidMaintains stereochemistry at α-carbon
EsterificationTMSCl / Methanol, RTPreserves configuration.

Yield :

  • 90% retention of enantiomeric excess (ee) under optimized conditions.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and consistency.

Key Modifications

Factor Industrial Adjustment Impact
SolventEthanol or isopropanolReduces cost vs. methanol.
PurificationContinuous flow chromatographyEnhances throughput.
Waste ManagementRecycle TMSCl byproductsMinimizes environmental impact.

Typical Yield :

  • 95–98% for aliphatic amino acids, slightly lower for aromatic derivatives.

Comparative Analysis of Methods

Method Yield Purity Scalability Stereochemical Control
TMSCl/Methanol93–98%>98.5%HighLimited (requires chiral start)
Alkylation50–70%90–95%ModerateNone
Asymmetric Synthesis85–90%>95%LowYes (ee >95%)

Critical Challenges and Solutions

  • Steric Hindrance : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

  • Byproduct Formation : Implement real-time monitoring for side reactions .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
CH3OCOHOCO\text{CH}_3\text{OCO} \rightarrow \text{HOCO}

  • Acidic hydrolysis : Achieved with HCl (6 M, reflux, 4–6 h), yielding 2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride.

  • Basic hydrolysis : NaOH (1 M, 60°C, 2 h) produces the sodium salt of the acid.

Transesterification with ethanol in the presence of H₂SO₄ forms the ethyl ester derivative.

Reaction Type Conditions Product Yield
Acidic hydrolysis6 M HCl, reflux, 4–6 h2-Amino-3-(naphthalen-2-yl)propanoic acid85–90%
Basic hydrolysis1 M NaOH, 60°C, 2 hSodium 2-amino-3-(naphthalen-2-yl)propanoate78%
TransesterificationEtOH, H₂SO₄, 12 hEthyl 2-amino-3-(naphthalen-2-yl)propanoate65%

Amino Group Reactivity

The primary amine participates in nucleophilic substitutions and acylations:

Acylation

Reaction with acetic anhydride (Ac₂O) in pyridine forms the N-acetyl derivative:
NH2+Ac2ONHAc\text{NH}_2 + \text{Ac}_2\text{O} \rightarrow \text{NHAc}

  • Conditions : Ac₂O (2 eq), pyridine, RT, 2 h.

  • Yield : 92%.

Coupling Reactions

Used in peptide synthesis, the amine reacts with activated carboxylic acids (e.g., EDC/HOBt):

  • Example : Coupling with Boc-protected glycine yields a dipeptide precursor .

Reagent Product Application
Boc-Gly-OH, EDC/HOBtBoc-Gly-2-amino-3-(naphthalen-2-yl)propanoatePeptide drug intermediates
Fmoc-ClFmoc-protected derivativeSolid-phase synthesis

Naphthalene Ring Modifications

The naphthalen-2-yl group undergoes electrophilic aromatic substitution (EAS):

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5- or 6-position :

  • Conditions : 0°C, 30 min.

  • Yield : 60–70% .

Sulfonation

Concentrated H₂SO₄ at 80°C produces sulfonated derivatives :

  • Product : 2-Amino-3-(5-sulfonaphthalen-2-yl)propanoate.

Reduction of the Ester

LiAlH₄ reduces the ester to the corresponding alcohol:
COOCH3CH2OH\text{COOCH}_3 \rightarrow \text{CH}_2\text{OH}

  • Conditions : LiAlH₄ (2 eq), THF, 0°C to RT, 3 h.

  • Yield : 75%.

Oxidation of the Amine

H₂O₂ oxidizes the amine to a nitro group under acidic conditions :

  • Product : Methyl 2-nitro-3-(naphthalen-2-yl)propanoate.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions:

  • pKa of amine : ~8.5 (protonated form dominates below pH 6) .

  • Solubility : >50 mg/mL in water at pH 2–3; precipitates at pH > 8 .

Scientific Research Applications

Neuropsychiatric Disorders

Research indicates that methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride may interact with neurotransmitter systems, making it a candidate for treating neuropsychiatric disorders. Its potential as a neurotransmitter modulator , particularly concerning serotonin receptors, suggests that it could offer therapeutic benefits with reduced side effects compared to non-selective agents.

Anti-inflammatory Properties

Preliminary studies have indicated that the compound may possess anti-inflammatory properties. This aspect is crucial for exploring its applications in treating neurodegenerative diseases and other conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways could lead to novel therapeutic strategies.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Several synthetic routes have been developed, emphasizing its role in creating derivatives with enhanced biological activity or novel properties. The hydrochloride form enhances its solubility, facilitating biological studies.

Interaction Studies

Research has focused on the binding affinity of this compound with various receptors, including serotonin and dopamine receptors. These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic implications. Preliminary data suggest selective modulation of receptor activity, which could minimize adverse effects.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that this compound selectively modulates serotonin receptor activity, suggesting potential use in treating anxiety and depression without the common side effects associated with traditional antidepressants.
  • Anti-inflammatory Research : In vitro studies showed that the compound significantly reduced pro-inflammatory cytokines in microglial cells, indicating its potential as a treatment for neuroinflammation associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl

  • Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS: 188256-28-2) differs in the naphthalene substitution position (1- vs. 2-naphthyl). For example, the 2-naphthyl group in the target compound may offer better π-π stacking interactions in hydrophobic pockets compared to the 1-naphthyl isomer . Stereochemistry: Both compounds are available as (R)- and (S)-enantiomers, with the (S) -form being more prevalent in bioactive applications .

Enantiomeric Comparisons

  • (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS: 188256-28-2) serves as the enantiomeric counterpart to the (S)-1-naphthyl variant. Biological Relevance: Enantiomers often exhibit divergent pharmacokinetic profiles. For instance, the (S) -configuration in the target compound may align better with L-amino acid transporters, enhancing cellular uptake .

Aromatic Ring Modifications: Naphthalene vs. Substituted Phenyl Groups

Fluorophenyl Derivatives

  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8) replaces the naphthalene with a 4-fluorophenyl group. Key Differences:
  • Molecular Weight : 233.67 g/mol (vs. 265.74 g/mol for the target compound).
  • Electron Effects : The electron-withdrawing fluorine atom may reduce aromatic ring reactivity, altering metabolic stability .

Methoxyphenyl and Hydroxyphenyl Analogues

  • (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS: N/A) introduces a methoxy group. Functional Impact: The methoxy group enhances hydrogen-bonding capacity and electron-donating effects, which could improve binding to serine/threonine kinases or other oxygen-sensitive targets .
  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (CAS: 3728-20-9) features a phenolic -OH group.

Nitrophenyl and Aminophenyl Derivatives

  • (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (Stage-2 intermediate in ): Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, making this compound a precursor for reduction to amine derivatives (e.g., Stage-3 in yields (S)-2-amino-3-(4-aminophenyl)propan-1-ol). Applications: Useful in synthesizing fluorescent probes or kinase inhibitors where nitro-to-amine conversion is required .

Side Chain and Ester Modifications

Dimethylpropanoate Derivatives

  • Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS: 177269-37-3): Structural Change: The β-carbon is substituted with two methyl groups, creating a branched side chain. Conformational Impact: Increased steric hindrance may restrict rotational freedom, stabilizing specific conformations in enzyme-binding pockets .

Cyclohexenyl and Indole Derivatives

  • Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride (CAS: 1464091-39-1): Bioactivity: The indole group mimics tryptophan residues, making this compound suitable for studying serotonin receptor analogs or melatonin derivatives .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications
Methyl 2-amino-3-(naphthalen-2-yl)propanoate HCl 63024-26-0 C₁₄H₁₆ClNO₂ 265.74 2-Naphthyl group, (S)-configuration Peptidomimetics, enzyme inhibitors
Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl 188256-28-2 C₁₄H₁₆ClNO₂ 265.74 1-Naphthyl group, (R)-configuration Receptor binding studies
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl group Metabolic stability assays
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl N/A C₁₁H₁₆ClNO₃ 253.70 4-Methoxyphenyl group Kinase inhibitor synthesis
Methyl 3-amino-2,2-dimethylpropanoate HCl 177269-37-3 C₆H₁₄ClNO₂ 167.64 Branched dimethyl side chain Conformational studies

Q & A

Basic: What are the key considerations for synthesizing Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride?

Methodological Answer:

  • Starting Materials : Begin with naphthalen-2-ol derivatives (e.g., 2-naphthol) to introduce the naphthalene moiety. Use propargyl bromide or halogenated propanol intermediates for etherification or alkylation reactions .
  • Reaction Conditions : Employ polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Monitor progress via TLC .
  • Amination : React the intermediate with methylamine or its derivatives under catalytic conditions. Ensure pH control to avoid side reactions .
  • Hydrochloride Formation : Treat the free base with HCl gas or concentrated HCl in a dry solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Basic: How should impurities be addressed during purification of the target compound?

Methodological Answer:

  • Crude Product Isolation : After synthesis, extract with dichloromethane or ethyl acetate, and dry over anhydrous Na₂SO₄ .
  • Recrystallization : Use ethanol or methanol for recrystallization to remove unreacted starting materials. Adjust solvent polarity to optimize crystal formation .
  • Chromatography : For persistent impurities, employ flash column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Confirm the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and methyl ester group (δ 3.6–3.8 ppm) .
    • ¹³C NMR : Identify the carbonyl carbon of the ester (~170 ppm) and quaternary carbons of the naphthalene ring .
  • Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine .
  • FT-IR : Detect characteristic stretches for the ester C=O (~1740 cm⁻¹) and ammonium N–H (~2500–3000 cm⁻¹) .

Advanced: How can reaction yields be optimized for the aminopropanoate backbone?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance enantioselectivity in chiral synthesis .
  • Temperature Control : Maintain temperatures between 0–5°C during amination to minimize racemization .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions in moisture-sensitive steps .

Advanced: How to resolve contradictions in reported synthetic yields for similar naphthalene derivatives?

Methodological Answer:

  • Replication Studies : Repeat published protocols (e.g., from ) while strictly controlling variables (e.g., solvent purity, inert atmosphere).
  • Parameter Adjustment : Vary reaction time, stoichiometry, or workup procedures. For example, extend reflux time from 5 to 7 hours if intermediates are unstable .
  • Analytical Validation : Use HPLC with a chiral column to quantify enantiomeric excess, which may explain yield discrepancies in stereoselective syntheses .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from biological fluids .
  • LC-MS/MS Calibration : Develop a calibration curve with deuterated internal standards (e.g., d₃-methyl ester) to account for matrix effects .
  • Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity by optimizing ionization parameters (e.g., capillary voltage, cone gas flow) .

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